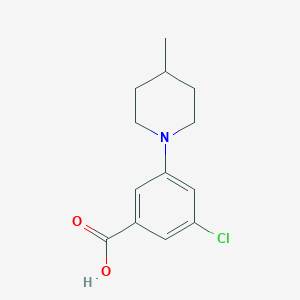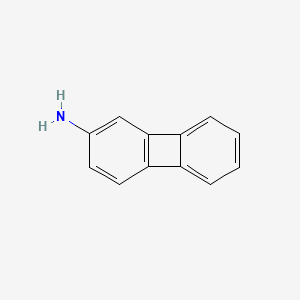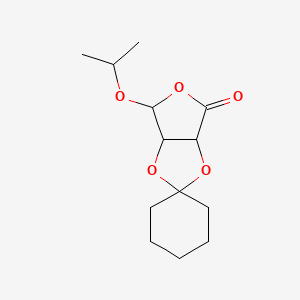
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a 4-methylpiperidin-1-yl group at the 5-position of the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 4-methylpiperidine.
Formation of Amide Bond: The 4-methylpiperidine is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and piperidinyl groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzoic Acid: Lacks the piperidinyl group, making it less versatile in certain applications.
4-Methylpiperidine: Lacks the benzoic acid core, limiting its use in specific reactions.
Other Substituted Benzoic Acids: Compounds with different substituents at the 3- and 5-positions.
Uniqueness
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is unique due to the combination of the chloro and piperidinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
3-chloro-5-(4-methylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-9-2-4-15(5-3-9)12-7-10(13(16)17)6-11(14)8-12/h6-9H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
WPHSYBPZJAAZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)





![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
